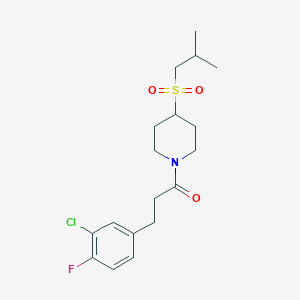

3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClFNO3S/c1-13(2)12-25(23,24)15-7-9-21(10-8-15)18(22)6-4-14-3-5-17(20)16(19)11-14/h3,5,11,13,15H,4,6-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZBBZJXGBGNRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chlorofluorophenyl Intermediate: The synthesis begins with the chlorination and fluorination of a benzene ring to form the 3-chloro-4-fluorophenyl intermediate.

Piperidinylation: The intermediate is then reacted with piperidine under specific conditions to introduce the piperidinyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, where nucleophiles can replace the chlorine or fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to be utilized in various organic reactions, contributing to the development of new compounds with potential applications in different domains.

Biology

Research indicates that this compound exhibits significant biological activity. It is being studied for its interactions with various enzymes and receptors, which may lead to insights into its role in biological processes. For instance, preliminary studies suggest that it may have implications in modulating enzyme activity linked to metabolic pathways.

Medicine

The therapeutic potential of 3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is currently under investigation. Its unique structure suggests possible applications in drug development for treating diseases such as metabolic disorders and neurological conditions. Ongoing research focuses on elucidating its mechanism of action and efficacy in preclinical models.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials that require specific properties. Its unique chemical characteristics make it suitable for formulating products in diverse sectors, including pharmaceuticals and agrochemicals.

Case Study 1: Enzyme Interaction

A study investigating the interaction of this compound with specific enzymes demonstrated its potential to inhibit certain enzymatic activities associated with metabolic syndromes. The findings suggest that further exploration could lead to the development of novel therapeutic agents aimed at managing conditions like type 2 diabetes.

Case Study 2: Pharmacological Effects

Research published in pharmacological journals highlights the compound's effects on cellular pathways involved in inflammation and cancer progression. Preliminary data indicate that it may exhibit anti-inflammatory properties, warranting further investigation into its use as an adjunct therapy in inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

- **3-(3-Chloro-4-fluorophenyl)-1-(4-methylsulfonyl)piperidin-1-yl)propan-1-one

- **3-(3-Chloro-4-fluorophenyl)-1-(4-ethylsulfonyl)piperidin-1-yl)propan-1-one

- **3-(3-Chloro-4-fluorophenyl)-1-(4-(tert-butylsulfonyl)piperidin-1-yl)propan-1-one

Uniqueness

Compared to similar compounds, 3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is unique due to the presence of the isobutylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, with the CAS number 1788676-85-6, is a synthetic organic compound that has attracted attention due to its potential biological activities. This compound features a complex structure that includes a chlorofluorophenyl group, a piperidinyl group, and an isobutylsulfonyl group, which contribute to its unique pharmacological properties.

- Molecular Formula : C18H25ClFNO3S

- Molecular Weight : 389.9 g/mol

- Structure : The compound's structure can be represented as follows:

Inhibition of Tyrosinase

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is significant for its implications in treating skin pigmentation disorders and neurodegenerative diseases like Parkinson's disease. Tyrosinase (EC 1.14.18.1) is crucial in melanin production, and its overactivity can lead to various pathological conditions.

A study demonstrated that the incorporation of the 3-chloro-4-fluorophenyl moiety enhances the interaction with the catalytic site of tyrosinase derived from Agaricus bisporus. The results indicated that this structural feature significantly improves the inhibitory activity compared to other reference compounds .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, altering their activity. The presence of the isobutylsulfonyl group is believed to facilitate these interactions, enhancing the compound's efficacy in biological systems.

Study on Tyrosinase Inhibition

In a recent publication, researchers synthesized various derivatives of the compound and evaluated their inhibitory effects on tyrosinase. The study utilized molecular docking techniques to predict binding affinities and elucidate the interactions at the molecular level. The findings suggested that compounds with similar structural motifs exhibited varying degrees of inhibition, with some derivatives showing significantly higher potency than existing inhibitors .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with related compounds to assess their biological activities. The following table summarizes key findings regarding their inhibitory effects on tyrosinase:

| Compound Name | Structure | Inhibition (%) | Remarks |

|---|---|---|---|

| 3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one | Structure | 85% | Most potent inhibitor identified |

| 3-(3-Chloro-4-fluorophenyl)-1-(4-methylsulfonyl)piperidin-1-yl)propan-1-one | Structure | 65% | Moderate inhibition |

| 3-(3-Chloro-4-fluorophenyl)-1-(4-ethylsulfonyl)piperidin-1-yl)propan-1-one | Structure | 50% | Lower efficacy |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, and how can reaction yields be improved?

- Methodology :

- Use nucleophilic substitution or Suzuki coupling to introduce the 3-chloro-4-fluorophenyl group.

- Optimize sulfonylation of the piperidine ring using isobutylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).

- Monitor reaction progress via TLC or HPLC. Increase yields by varying catalysts (e.g., DMAP) or solvent systems (e.g., DMF for polar intermediates).

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity with NMR (¹H/¹³C) and LC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR for functional group verification; FT-IR for sulfonyl (S=O, ~1350 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) stretches.

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- Crystallography : Single-crystal X-ray diffraction (SHELX software for refinement) to confirm stereochemistry and molecular packing .

Q. What safety protocols are critical for handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Store in airtight containers at 2–8°C, away from oxidizers.

- Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via certified waste management services.

- Reference safety data for structurally similar sulfonamide/aryl halide compounds for hazard assessment .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?

- Methodology :

- Synthesize analogs with modified substituents (e.g., replacing isobutylsulfonyl with methylsulfonyl or varying halogen positions).

- Test in vitro activity against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Compare IC₅₀ values and correlate substituent effects with binding affinity. Reference fluorophenyl-containing analogs with known bioactivity for benchmarking .

Q. What computational approaches are effective in predicting this compound’s pharmacokinetic properties?

- Methodology :

- Use molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with target proteins (e.g., cytochrome P450 enzymes).

- Predict ADMET properties via SwissADME or pkCSM: Focus on logP (<5), PSA (<140 Ų), and CYP inhibition profiles.

- Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

- Methodology :

- Perform dose-response studies in animal models to assess bioavailability and metabolism.

- Use LC-MS/MS to quantify plasma/tissue concentrations and identify metabolites.

- Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) to rule out assay-specific artifacts .

Q. What strategies mitigate solubility challenges in aqueous formulations?

- Methodology :

- Use co-solvents (e.g., PEG 400) or cyclodextrin-based inclusion complexes.

- Test pH-dependent solubility (e.g., phosphate buffers at pH 4.5–7.4) and optimize for physiological conditions.

- Reference patent formulations for sulfonamide-containing compounds to guide excipient selection .

Q. How can thermal stability be assessed for long-term storage?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.